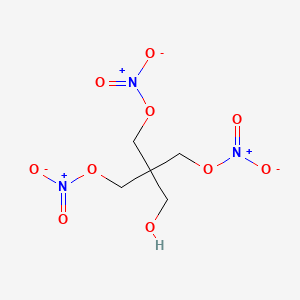
Pentrinitrol
Cat. No. B1679547
Key on ui cas rn:
1607-17-6
M. Wt: 271.14 g/mol
InChI Key: BRBAEHHXGZRCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05367061
Procedure details


Pentaerythritol acetate trinitrate (2.0 grams, 0.006 mol) was dissolved in 20 ml of acetone and added to a solution of 332 mg of NaOH dissolved in 10 ml of water. To this mass was added 5 ml of ethanol to effect solution. The solution was stirred at room temperature for 30 minutes whereupon 1N HCl was added to bring the pH of the solution to approximately 7. The volatiles were removed under vacuum and the remaining liquid was extracted twice with ether. The combined ether extracts were washed with brine and concentrated. The mixture was purified by flash chromatography (1:1, ether:hexane) to isolate a product of Rf =0.5. About 1.1 gram of pentaerythritol trinitrate was isolated as a colorless oil.
Name
Pentaerythritol acetate trinitrate
Quantity
2 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O:4][CH2:5][C:6]([CH2:17][O:18][N+:19]([O-:21])=[O:20])([CH2:12][O:13][N+:14]([O-:16])=[O:15])[CH2:7][O:8]C(=O)C)([O-:3])=[O:2].[OH-].[Na+].C(O)C.Cl>CC(C)=O.O>[N+:1]([O:4][CH2:5][C:6]([CH2:7][OH:8])([CH2:12][O:13][N+:14]([O-:16])=[O:15])[CH2:17][O:18][N+:19]([O-:21])=[O:20])([O-:3])=[O:2] |f:1.2|
|
Inputs


Step One
|
Name
|
Pentaerythritol acetate trinitrate
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])OCC(COC(C)=O)(CO[N+](=O)[O-])CO[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
332 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed under vacuum
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the remaining liquid was extracted twice with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether extracts were washed with brine
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was purified by flash chromatography (1:1, ether:hexane)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to isolate a product of Rf =0.5
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
